N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658144
InChI: InChI=1S/C14H16ClN3O2/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19)
SMILES: C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol

N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

CAS No.:

Cat. No.: VC13658144

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide -

Specification

Molecular Formula C14H16ClN3O2
Molecular Weight 293.75 g/mol
IUPAC Name N-(3-chlorophenyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Standard InChI InChI=1S/C14H16ClN3O2/c15-10-3-1-4-11(7-10)17-13(19)12-8-14(20-18-12)5-2-6-16-9-14/h1,3-4,7,16H,2,5-6,8-9H2,(H,17,19)
Standard InChI Key FRCDLFWAQNTLER-UHFFFAOYSA-N
SMILES C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1
Canonical SMILES C1CC2(CC(=NO2)C(=O)NC3=CC(=CC=C3)Cl)CNC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide possesses the molecular formula C₁₄H₁₆ClN₃O₂ and a molecular weight of 293.75 g/mol. Its structure integrates a spirocyclic core featuring a 1-oxa-2,7-diazaspiro[4.5]dec-2-ene system linked to a 3-chlorophenyl carboxamide moiety. This arrangement creates a rigid three-dimensional framework that enhances target binding specificity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₆ClN₃O₂
Molecular Weight293.75 g/mol
CAS NumberNot publicly disclosed
ClassificationSpirocyclic carboxamide

Three-Dimensional Conformation

The spirocyclic architecture forces the molecule into a non-planar conformation, with the oxa and diaza rings adopting orthogonal orientations. Computational modeling suggests that this spatial arrangement facilitates interactions with hydrophobic pockets in enzyme active sites, such as those found in autotaxin. The 3-chlorophenyl group contributes to π-π stacking interactions, while the carboxamide moiety engages in hydrogen bonding with catalytic residues.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide typically involves multi-step protocols, though precise methodologies remain proprietary. General steps include:

  • Ring Formation: Cyclization of precursor amines and ketones under acidic or basic conditions to generate the spirocyclic core.

  • Carboxamide Introduction: Coupling the spiro intermediate with 3-chlorobenzoyl chloride using peptide coupling reagents.

  • Purification: Chromatographic techniques to isolate the final product with >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclizationDCC, DMAP, CH₂Cl₂, 0°C→RT65–70
Amide CouplingHATU, DIPEA, DMF80–85
Final PurificationSilica gel chromatography95+

Reactivity and Derivative Formation

The compound undergoes selective reactions at distinct sites:

  • Chlorophenyl Ring: Electrophilic substitution at the meta position is hindered by steric and electronic effects, preserving the chloro group’s integrity.

  • Spirocyclic Nitrogen: Alkylation or acylation reactions modify the diaza ring, altering solubility and bioavailability.

Mechanism of Action and Biological Activity

Autotaxin Inhibition

Autotaxin (ATX), a lysophospholipase D enzyme, converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)—a bioactive lipid promoting cell proliferation and metastasis. N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide competitively inhibits ATX by occupying its hydrophobic substrate-binding pocket, as demonstrated in enzymatic assays (IC₅₀ = 0.8 μM).

Anticancer Effects

In vitro studies using breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines revealed dose-dependent apoptosis induction (EC₅₀ = 5–10 μM). Mechanistically, ATX inhibition reduces LPA levels, downregulating PI3K/Akt and MAPK signaling pathways.

Pharmacokinetic and Toxicity Profile

Absorption and Distribution

Preliminary pharmacokinetic data in rodent models indicate moderate oral bioavailability (∼40%) and extensive tissue distribution, with high concentrations in liver and lung tissues. The compound’s logP value of 2.3 suggests balanced lipophilicity, enabling blood-brain barrier penetration.

Metabolism and Excretion

Hepatic metabolism via CYP3A4 produces inactive hydroxylated metabolites, excreted renally. No significant cytochrome inhibition or induction has been observed, minimizing drug-drug interaction risks.

Comparative Analysis with Related Compounds

Structural Analogues

Comparisons with non-spirocyclic ATX inhibitors (e.g., PF-8380) highlight the superior target affinity of N-(3-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, attributed to its conformational rigidity.

Table 3: Inhibitory Potency Against Autotaxin

CompoundIC₅₀ (μM)
N-(3-Chlorophenyl)-spiro derivative0.8
PF-8380 (linear inhibitor)2.1

Future Directions and Clinical Relevance

Therapeutic Applications

Ongoing research explores its utility in fibrotic disorders and chronic inflammation, leveraging ATX’s role in fibroblast activation. Preclinical models of idiopathic pulmonary fibrosis show reduced collagen deposition following treatment.

Synthesis Optimization

Adopting green chemistry principles—such as solvent-free cyclization or biocatalytic amidation—could enhance sustainability, as evidenced in related spirocyclic systems .

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